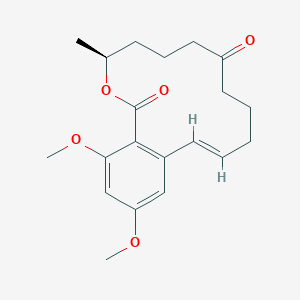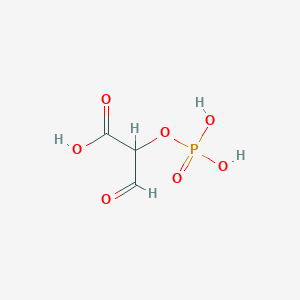![molecular formula C14H16N2O4S B225943 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid, also known as EBA-175, is a synthetic compound that has been of great interest in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and biotechnology.
作用機序
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid binds to the host receptor glycophorin A on the surface of red blood cells, enabling the parasite to enter the cell. The interaction between 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid and glycophorin A is critical for the invasion of red blood cells by the malaria parasite. Therefore, 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been studied extensively to understand its mechanism of action and to develop strategies to block its interaction with the host receptor.
Biochemical and Physiological Effects:
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been found to have various biochemical and physiological effects. It has been shown to induce an immune response in the host, leading to the production of antibodies against the protein. Additionally, 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been found to have a role in the pathogenesis of malaria, as it is critical for the invasion of red blood cells by the parasite.
実験室実験の利点と制限
One of the main advantages of 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is its potential as a target for the development of diagnostic tests, vaccines, and antimalarial drugs. However, there are several limitations to using 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid in lab experiments. One of the main limitations is the difficulty in obtaining large quantities of the protein for research purposes. Additionally, the protein is highly complex and difficult to study, requiring specialized equipment and expertise.
将来の方向性
There are several future directions for research on 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid. One area of research is the development of diagnostic tests and vaccines based on the protein. Additionally, there is ongoing research on the mechanism of action of 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid and its role in the pathogenesis of malaria. Finally, there is interest in exploring the potential of 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid as a target for the development of new antimalarial drugs.
合成法
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is synthesized through a multistep process involving the reaction of 6-ethoxy-2-mercaptobenzothiazole with ethyl chloroacetate, followed by the reaction with hydrazine hydrate and then acetic anhydride. The final product is obtained through the reaction of the intermediate compound with potassium hydroxide in ethanol.
科学的研究の応用
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research has been in the development of diagnostic tools for malaria. 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is a protein found on the surface of the malaria parasite, and its interaction with the host receptor is critical for the invasion of red blood cells. Therefore, 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been used as a target for the development of diagnostic tests, vaccines, and antimalarial drugs.
特性
製品名 |
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid |
|---|---|
分子式 |
C14H16N2O4S |
分子量 |
308.35 g/mol |
IUPAC名 |
5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-2-20-9-6-7-10-11(8-9)21-14(15-10)16-12(17)4-3-5-13(18)19/h6-8H,2-5H2,1H3,(H,18,19)(H,15,16,17) |
InChIキー |
DOCNGRFSTRDPQJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



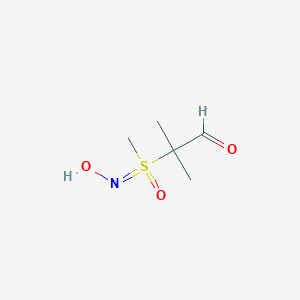
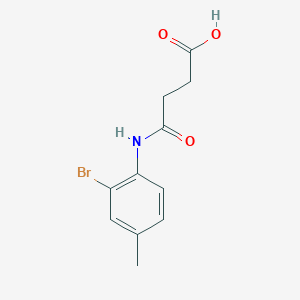
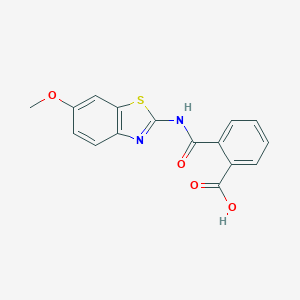

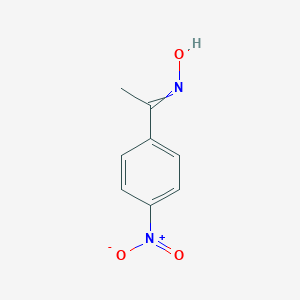
![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)
![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B225897.png)
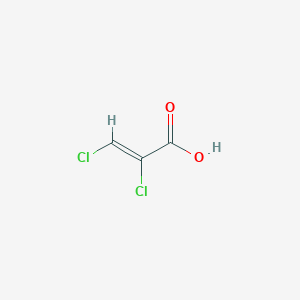

![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)

